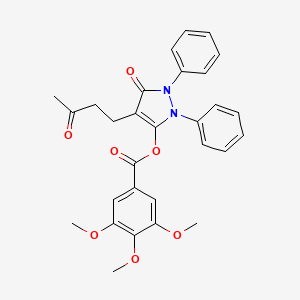
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of bromomethyl and difluoropyridine groups, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide typically involves the bromination of 2,6-difluoropyridine. One common method is the reaction of 2,6-difluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethyl group is introduced at the 3-position of the pyridine ring, resulting in the formation of 3-(Bromomethyl)-2,6-difluoropyridine .
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact. The reaction conditions are carefully controlled to achieve consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl-substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methyl-substituted pyridine derivatives.
科学的研究の応用
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The difluoropyridine moiety contributes to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide: Similar in structure but contains an ethylpyrrolidine group instead of a difluoropyridine group.
3-Bromo-N,N-bis(trimethylsilyl)propan-1-amine: Contains a trimethylsilyl group instead of a difluoropyridine group.
Uniqueness
3-(Bromomethyl)-2,6-difluoropyridine Hydrobromide is unique due to the presence of both bromomethyl and difluoropyridine groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and biological applications. The difluoropyridine moiety enhances the compound’s ability to participate in diverse chemical reactions, while the bromomethyl group provides a reactive site for nucleophilic substitution .
特性
分子式 |
C6H5Br2F2N |
|---|---|
分子量 |
288.92 g/mol |
IUPAC名 |
3-(bromomethyl)-2,6-difluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H4BrF2N.BrH/c7-3-4-1-2-5(8)10-6(4)9;/h1-2H,3H2;1H |
InChIキー |
QGAOYGHVMJTGKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1CBr)F)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


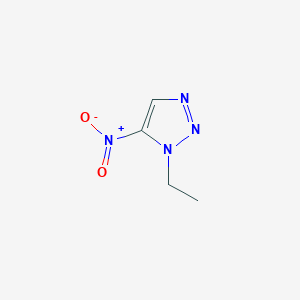
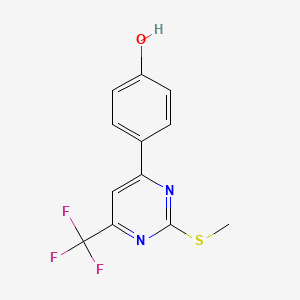

![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)
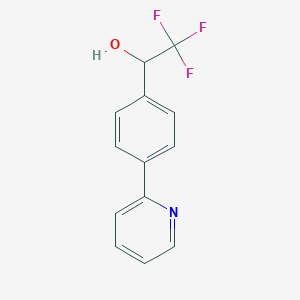


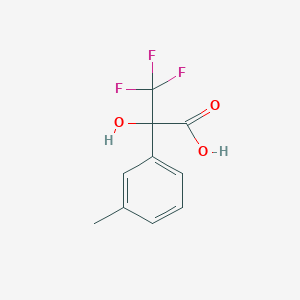
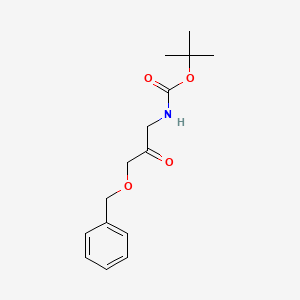
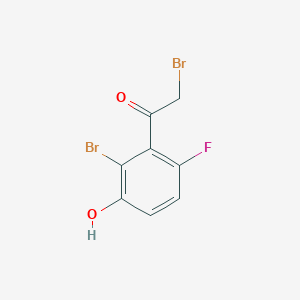
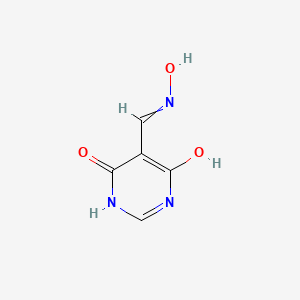
![[4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)
